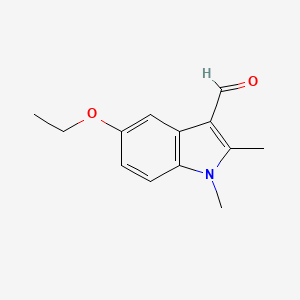

5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethoxy-1,2-dimethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-16-10-5-6-13-11(7-10)12(8-15)9(2)14(13)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSHTSRDVQADFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=C2C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the synthetic indole derivative, 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde. In the absence of experimentally acquired spectra in the public domain, this document leverages predictive methodologies and comparative analysis with structurally related analogs to offer a robust characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a detailed understanding of the spectroscopic features of this compound for identification, characterization, and quality control purposes. We will delve into the theoretical underpinnings of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a framework for the logical interpretation of future experimental findings.

Introduction

This compound belongs to the indole class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The precise elucidation of the structure and purity of such compounds is paramount in the drug discovery and development pipeline. Spectroscopic techniques remain the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's chemical architecture.

This guide addresses the current gap in publicly available experimental spectroscopic data for this compound. By employing validated in silico prediction tools and drawing upon established knowledge of the spectroscopic behavior of indole derivatives, we present a detailed and scientifically grounded technical overview. This approach not only provides a valuable reference for researchers working with this specific molecule but also serves as a methodological example for the characterization of novel compounds where experimental data is not yet available.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. It is crucial to underscore that these are theoretical values and should be confirmed by experimental data when available. The predictions are based on established algorithms and a comprehensive understanding of substituent effects on spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum provides insights into the electronic environment of the protons in the molecule. The chemical shifts are influenced by the aromatic indole core, the electron-donating ethoxy group, the methyl groups, and the electron-withdrawing aldehyde functionality.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H (CHO) | 9.8 - 10.2 | Singlet (s) | - |

| Aromatic-H (C4-H) | 7.9 - 8.2 | Singlet (s) | - |

| Aromatic-H (C6-H) | 6.8 - 7.1 | Doublet (d) | ~8.5 |

| Aromatic-H (C7-H) | 7.1 - 7.4 | Doublet (d) | ~8.5 |

| Ethoxy-CH₂ (O-CH₂) | 4.0 - 4.3 | Quartet (q) | ~7.0 |

| N-Methyl-H (N-CH₃) | 3.6 - 3.9 | Singlet (s) | - |

| C2-Methyl-H (C2-CH₃) | 2.5 - 2.8 | Singlet (s) | - |

| Ethoxy-CH₃ (O-CH₂-CH₃) | 1.3 - 1.6 | Triplet (t) | ~7.0 |

-

Expertise & Experience: The downfield shift of the aldehyde proton is a classic feature, arising from the strong deshielding effect of the carbonyl group. The aromatic protons' chemical shifts are influenced by the electron-donating ethoxy group at C5, which is expected to shift the C4, C6, and C7 protons to varying degrees. The quartet and triplet for the ethoxy group are characteristic of an ethyl group spin system. The singlet nature of the methyl groups confirms the absence of adjacent protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde-C (CHO) | 185 - 190 |

| C2 | 145 - 150 |

| C3a | 135 - 140 |

| C7a | 130 - 135 |

| C5 | 155 - 160 |

| C4 | 110 - 115 |

| C6 | 112 - 117 |

| C7 | 105 - 110 |

| C3 | 115 - 120 |

| Ethoxy-CH₂ (O-CH₂) | 63 - 68 |

| N-Methyl-C (N-CH₃) | 30 - 35 |

| C2-Methyl-C (C2-CH₃) | 10 - 15 |

| Ethoxy-CH₃ (O-CH₂-CH₃) | 14 - 18 |

-

Expertise & Experience: The carbonyl carbon of the aldehyde is expectedly the most downfield signal. The carbons of the indole ring have characteristic chemical shifts, with C5 being significantly downfield due to the directly attached oxygen atom of the ethoxy group. The upfield signals correspond to the aliphatic carbons of the methyl and ethoxy groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1650 - 1680 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

| C-O Stretch (Ether) | 1230 - 1270 (asymmetric) | Strong |

| 1020 - 1060 (symmetric) | Strong | |

| C-N Stretch | 1300 - 1350 | Medium |

-

Expertise & Experience: The most prominent peak is anticipated to be the strong C=O stretch of the conjugated aldehyde. The presence of both aromatic and aliphatic C-H stretches is also expected. The strong C-O stretching bands are indicative of the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₃H₁₅NO₂), the expected molecular weight is approximately 217.27 g/mol .

-

Predicted Molecular Ion Peak (M⁺): m/z = 217

-

Predicted Fragmentation Pattern:

-

Loss of the ethoxy group (-OC₂H₅): m/z = 172

-

Loss of the aldehyde group (-CHO): m/z = 188

-

Loss of a methyl group (-CH₃): m/z = 202

-

-

Expertise & Experience: In electron ionization (EI) mass spectrometry, the molecular ion peak is expected to be observed. Common fragmentation pathways for indole derivatives include cleavage of substituents from the aromatic ring. The stability of the indole core would likely lead to fragments where the indole ring system remains intact.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above. These protocols are based on standard practices in organic chemistry and are designed to yield high-quality, reproducible data.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Tune and match the NMR probe for both proton (¹H) and carbon (¹³C) frequencies.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 scans are sufficient for a sample of this concentration.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will likely be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each peak.

-

Peak pick both spectra to identify the precise chemical shifts of all signals.

-

IR Data Acquisition

Caption: Workflow for IR data acquisition using an ATR accessory.

-

Sample Preparation (using an Attenuated Total Reflectance - ATR - accessory):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum. A typical acquisition would involve 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

If necessary, apply an ATR correction to the spectrum.

-

Perform a baseline correction to obtain a flat baseline.

-

Peak pick the spectrum to identify the wavenumbers of the absorption bands.

-

Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition.

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile solvent such as methanol or acetonitrile.

-

-

Instrumental Setup:

-

Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Set up the data acquisition method. For a start, an electron ionization (EI) source with a mass range of m/z 50-500 would be appropriate.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a gas or liquid chromatograph.

-

Acquire the mass spectrum.

-

-

Data Processing:

-

Process the raw data using the instrument's software.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Comparative Analysis with Analogs

To bolster the confidence in the predicted data, a comparative analysis with known spectroscopic data of structurally similar compounds is invaluable.

-

1,2-Dimethyl-1H-indole-3-carbaldehyde: The ¹H NMR of this analog will show similar signals for the N-methyl, C2-methyl, and aldehyde protons. The aromatic region will differ due to the absence of the C5-ethoxy group, leading to different chemical shifts and coupling patterns for the aromatic protons.[1]

-

5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde: This compound is a very close analog. The primary difference in the ¹H NMR will be the singlet for the methoxy group protons instead of the quartet and triplet of the ethoxy group. The effect of the methoxy and ethoxy groups on the aromatic protons' chemical shifts will be very similar.

-

Indole-3-carbaldehyde: The parent compound provides a baseline for the indole core's spectroscopic features. The absence of N-methylation and C2-methylation will result in a significantly different NMR spectrum, including the presence of an N-H proton signal.[2]

By comparing the predicted data for our target molecule with the experimental data of these analogs, we can validate the predicted chemical shifts and fragmentation patterns, thereby increasing the trustworthiness of this guide.

Conclusion

This technical guide presents a comprehensive, albeit predictive, spectroscopic characterization of this compound. The provided ¹H NMR, ¹³C NMR, IR, and MS data, generated through reliable in silico methods and corroborated by comparative analysis with known analogs, offer a solid foundation for researchers. The detailed experimental protocols serve as a practical guide for the future acquisition of experimental data. It is our hope that this document will facilitate the research and development efforts involving this and other novel indole derivatives.

References

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751. [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). The Royal Society of Chemistry. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]

-

PubChem. (n.d.). Indole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential applications.

Introduction and Core Molecular Attributes

This compound belongs to the indole class of heterocyclic compounds, which are prevalent in numerous biologically active molecules. The core indole scaffold is functionalized with an ethoxy group at the 5-position, two methyl groups at the 1 and 2-positions, and a carbaldehyde (formyl) group at the 3-position. This specific substitution pattern is anticipated to modulate the electronic and steric properties of the indole ring, thereby influencing its reactivity and biological interactions.

The aldehyde functionality at the C3 position is a versatile chemical handle for further synthetic modifications, making this compound a valuable intermediate for the synthesis of more complex molecular architectures.[1][2] Indole-3-carbaldehydes, in general, are known to be key precursors for a variety of biologically active compounds and natural products.[1]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

While a specific CAS Number for this compound is not consistently available in public databases, its properties can be reliably predicted based on its structure and data from closely related analogues.[3]

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C13H15NO2 | [3] |

| Molecular Weight | 217.26 g/mol | Calculated |

| Appearance | Expected to be a solid, ranging from light brown to brown | [4] |

| Synonyms | ASINEX-REAG BAS 10142234 | [3] |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, singlets for the two methyl groups (N-CH₃ and C2-CH₃), a quartet and a triplet for the ethoxy group, and a singlet for the aldehyde proton (CHO) at a downfield chemical shift (around 10 ppm).[5]

-

¹³C NMR: The carbon NMR would display signals for the indole core carbons, the methyl carbons, the ethoxy carbons, and a highly deshielded signal for the carbonyl carbon of the aldehyde group.

-

IR Spectroscopy: Key infrared absorption bands would include a strong C=O stretching vibration for the aldehyde (around 1650-1680 cm⁻¹) and C-O stretching for the ethoxy group.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Reaction Chemistry

The synthesis of this compound can be approached through established methods for indole derivatization. A common and effective method for introducing a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction.

Proposed Synthetic Pathway

A plausible synthetic route would start from 5-ethoxy-1,2-dimethyl-1H-indole. The formylation at the C3 position can then be achieved using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Step-by-Step Experimental Protocol (Hypothetical)

-

Vilsmeier Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C.

-

Reaction with Indole Substrate: Dissolve 5-ethoxy-1,2-dimethyl-1H-indole in a suitable solvent and add it to the pre-formed Vilsmeier reagent.

-

Reaction Progression: Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress using thin-layer chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the solution with an aqueous base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.

This protocol is based on the well-established Vilsmeier-Haack formylation of indoles.[6] The specific reaction conditions, such as temperature and reaction time, would need to be optimized for this particular substrate.

Potential Applications in Drug Discovery and Materials Science

Indole-3-carbaldehyde derivatives are recognized for their diverse biological activities and are valuable scaffolds in medicinal chemistry.[2]

As a Precursor for Bioactive Molecules

The aldehyde group serves as a versatile starting point for the synthesis of a wide range of derivatives. For instance, it can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.[7][8] These reactions can be used to link the indole core to other pharmacophores, potentially leading to compounds with novel biological activities. Indole derivatives have shown promise as antioxidant, anti-inflammatory, and anticancer agents.[2]

Role in Modulating Biological Pathways

The indole nucleus is a key component of many natural and synthetic molecules that interact with various biological targets. For example, indole-3-carbaldehyde itself is a metabolite of tryptophan and can act as an agonist at the aryl hydrocarbon receptor (AhR), influencing immune responses.[9] While the specific biological targets of this compound are yet to be elucidated, its structural similarity to other bioactive indoles suggests it could be a candidate for screening against a range of biological targets.

Caption: Hypothetical role in a cellular signaling pathway.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, it may cause skin and eye irritation.[10]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials. For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[4]

Conclusion

This compound is a promising heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and functional materials. Its versatile aldehyde functionality, combined with the substituted indole core, offers numerous avenues for chemical modification and exploration of its biological activity. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential.

References

-

P&S Chemicals. Product information, this compound. Available at: [Link]

-

PubChem. CID 157980671. Available at: [Link]

- Wang, L., et al. (2019). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry.

-

Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available at: [Link]

-

ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde (6a,b). Available at: [Link]

-

PubChem. 5-(2-hydroxyethoxy)-1H-indole-3-carbaldehyde. Available at: [Link]

-

Wikipedia. Indole-3-carbaldehyde. Available at: [Link]

- The Royal Society of Chemistry. (2021).

-

Organic Syntheses. Indole-3-aldehyde. Available at: [Link]

-

ChemUniverse. 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE [P63110]. Available at: [Link]

-

Hunan Hwat's Holding Group Co., Ltd. This compound. Available at: [Link]

-

Chemsrc. 5-Methoxy-1H-indole-3-carbaldehyde. Available at: [Link]

-

ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]

-

MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Available at: [Link]

-

ResearchGate. Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE CAS#: 169789-47-3 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 10. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest in medicinal chemistry and organic synthesis. This document will delve into its chemical identity, proposed synthesis, predicted physicochemical and spectroscopic properties, potential applications in drug discovery, and essential safety and handling protocols.

Chemical Identity and CAS Number

This compound is a synthetic organic compound featuring a core indole scaffold, which is a prevalent motif in numerous biologically active molecules. The structure is characterized by an ethoxy group at the 5-position, methyl groups at the 1 (N-methylation) and 2 (C2-methylation) positions, and a carbaldehyde (formyl) group at the 3-position.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound (Predicted) | 5-Ethoxy-1H-indole-3-carbaldehyde[2] |

| Molecular Formula | C13H15NO2 | C11H11NO2 |

| Molecular Weight | 217.26 g/mol | 189.21 g/mol |

| Appearance | Likely a solid | Light brown to brown solid |

| Boiling Point | Not determined | 381.8±22.0 °C (Predicted) |

| Density | Not determined | 1.228±0.06 g/cm3 (Predicted) |

| Storage | Store at 2-8°C under an inert atmosphere | Under inert gas (nitrogen or Argon) at 2-8°C |

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through a multi-step process, culminating in a Vilsmeier-Haack formylation. This classic reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles[5][6][7].

Proposed Synthetic Pathway

A plausible synthetic route would begin with the commercially available 5-ethoxyindole. The synthesis would proceed through N-methylation and C2-methylation, followed by formylation at the C3 position.

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE CAS#: 169789-47-3 [amp.chemicalbook.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 169789-47-3 | 5-Ethoxy-1H-indole-3-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physical Properties of N-Methylated Indole Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylated indole aldehydes are a pivotal class of heterocyclic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals and bioactive molecules. Their physical properties—such as melting point, solubility, and spectroscopic signatures—are fundamental to their handling, purification, reaction kinetics, and ultimate application in drug development. This guide provides a comprehensive analysis of these characteristics, grounded in experimental data and established analytical techniques. We delve into the causal relationships behind observed properties, offer detailed protocols for their characterization, and present comparative data to inform laboratory practice.

Introduction: The Significance of N-Methylated Indole Aldehydes

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of a methyl group to the indole nitrogen (N-methylation) and an aldehyde group, typically at the C3 position, significantly alters the molecule's electronic properties, reactivity, and biological interactions. N-methylation, for instance, removes the hydrogen bond donor capability of the indole nitrogen, which can profoundly impact receptor binding and solubility.

This guide focuses primarily on N-methyl-indole-3-carboxaldehyde (also known as 1-methyl-1H-indole-3-carbaldehyde), a representative and widely used member of this class. Understanding its physical properties provides a robust framework for predicting the behavior of its substituted analogues.

Core Physicochemical Properties

The physical state and solubility of a compound dictate the methodologies for its purification, formulation, and administration. N-methylated indole aldehydes are typically crystalline solids at room temperature.[1]

N-methyl-indole-3-carboxaldehyde generally appears as a white to light yellow or orange crystalline powder or chunks.[1][2] The color can be indicative of purity; highly pure samples tend to be lighter in color.

The melting point is a critical indicator of purity. For N-methyl-indole-3-carboxaldehyde, the literature value is consistently reported in the range of 70-72 °C .[1][3][4] This is substantially lower than its non-methylated counterpart, indole-3-carboxaldehyde, which melts at a much higher temperature of 193-198 °C.[5][6]

-

Causality: The significant drop in melting point upon N-methylation is primarily due to the disruption of intermolecular hydrogen bonding. In indole-3-carboxaldehyde, the N-H proton can form strong hydrogen bonds with the carbonyl oxygen of neighboring molecules, leading to a more stable and tightly packed crystal lattice that requires more energy to break. N-methylation replaces this proton with a methyl group, eliminating this key interaction and resulting in weaker van der Waals forces dominating the crystal packing.

The boiling point for N-methyl-indole-3-carboxaldehyde is reported as 186-189 °C at a reduced pressure of 3-4 Torr.[1][3] Extrapolation to atmospheric pressure is generally not performed as it would likely lead to decomposition.

Solubility is a crucial parameter for reaction setup, purification, and formulation. A summary of solubility for N-methylated and parent indole aldehydes is presented below.

| Compound | Water | DMSO | Methanol | Ethanol |

| N-Methyl-indole-3-carboxaldehyde | Insoluble[1] | Soluble | Soluble | Soluble |

| Indole-3-carboxaldehyde | Insoluble[5] | Soluble (~30 mg/mL)[7] | Soluble[8] | Readily Soluble[5] |

-

Experimental Insight: N-methyl-indole-3-carboxaldehyde is generally insoluble in water but shows good solubility in common organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol.[1][7][8] This behavior is expected for a moderately polar organic molecule. The parent compound, indole-3-carboxaldehyde, is also insoluble in water but soluble in organic solvents like DMSO and methanol.[5][7][8] For aqueous buffers, a common laboratory practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous solution.[7]

Spectroscopic and Structural Characterization

Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of N-methylated indole aldehydes.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The ¹H NMR spectrum of N-methyl-indole-3-carboxaldehyde shows characteristic signals. A sharp singlet for the N-methyl protons appears around 3.90 ppm .[9] The aldehydic proton is highly deshielded and appears as a singlet at approximately 10.01 ppm .[9] The aromatic protons on the indole ring typically resonate between 7.3 and 8.4 ppm.[9]

-

¹³C NMR: Key signals in the ¹³C NMR spectrum include the aldehyde carbonyl carbon at around 184.4 ppm and the N-methyl carbon at approximately 33.7 ppm .[9] The carbon atoms of the indole ring appear in the aromatic region (109-138 ppm).[9]

IR spectroscopy is used to identify key functional groups. For N-methyl-indole-3-carboxaldehyde, the most prominent absorption band is the strong C=O stretch of the aldehyde group, which typically appears in the region of 1650-1700 cm⁻¹. The spectrum will also show characteristic peaks for aromatic C-H stretching and C=C stretching.

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Indole-3-carboxaldehyde exhibits absorption maxima (λmax) at approximately 243, 260, and 297 nm.[7] The N-methylated analogue is expected to have a similar absorption profile, reflecting the conjugated π-system of the indole ring and the aldehyde group.

The three-dimensional arrangement of atoms can be determined by X-ray crystallography. The crystal structure of N-methyl-indole-3-carboxaldehyde has been determined and is available in the Cambridge Structural Database (CSD), providing precise bond lengths and angles.[10]

Experimental Protocols

The following section provides standardized, step-by-step methodologies for the synthesis and characterization of N-methylated indole aldehydes.

A common and reliable method for synthesizing N-methylated indoles involves the deprotonation of the indole nitrogen followed by alkylation.

Objective: To synthesize N-methyl-indole-3-carboxaldehyde from indole-3-carboxaldehyde.

Materials:

-

Indole-3-carboxaldehyde

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or a milder base like potassium hydroxide (KOH).[9]

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

-

Anhydrous Dimethylformamide (DMF) or DMSO.[9]

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole N-H. Performing this at 0 °C controls the exothermic reaction and prevents side reactions.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of indole may be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise via the dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cautiously quench it by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine. Causality: The water wash removes residual DMF, and the brine wash helps to remove dissolved water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-methyl-indole-3-carboxaldehyde.

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized N-methylated indole aldehyde.

Caption: Workflow for the synthesis and characterization of N-methylated indole aldehydes.

Conclusion

The physical properties of N-methylated indole aldehydes are well-defined and directly influenced by their molecular structure. The replacement of the N-H proton with a methyl group is the single most important modification, leading to a dramatic decrease in melting point due to the loss of intermolecular hydrogen bonding. Spectroscopic data provide unambiguous fingerprints for identification and structural confirmation. The protocols and data presented in this guide offer researchers and drug development professionals a solid foundation for working with this important class of compounds, enabling more efficient synthesis, purification, and application in their scientific endeavors.

References

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved January 27, 2026, from [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved January 27, 2026, from [Link]

-

MDPI. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Retrieved January 27, 2026, from [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. 1-Methylindole-3-carboxaldehyde | 19012-03-4 [chemicalbook.com]

- 2. 1-Methyl-1H-indole-3-carbaldehyde | 19012-03-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 1-Methylindole-3-carboxaldehyde CAS#: 19012-03-4 [m.chemicalbook.com]

- 4. 1-甲基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. toku-e.com [toku-e.com]

- 9. rsc.org [rsc.org]

- 10. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and well-established synthetic methodologies to present a robust predictive model for its synthesis, characterization, and properties. This approach is grounded in the fundamental principles of organic chemistry and aims to provide field-proven insights for professionals in drug development and scientific research.

Molecular Overview and Significance

This compound belongs to the indole-3-carbaldehyde class of compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The aldehyde functionality at the 3-position is a versatile synthetic handle, allowing for a wide range of chemical transformations to build molecular complexity.[1]

The specific substitutions on this indole core are noteworthy:

-

5-Ethoxy Group: An electron-donating group that can influence the electronic properties of the indole ring system, potentially modulating its biological activity and spectroscopic characteristics.[2]

-

N1-Methyl Group: N-alkylation of indoles can alter their metabolic stability, lipophilicity, and binding interactions with biological targets.[3]

-

C2-Methyl Group: Substitution at the 2-position can impact the molecule's conformation and steric profile, which is crucial for its interaction with enzymes and receptors.

The combination of these features makes this compound an interesting target for synthetic exploration and biological screening.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a three-step sequence, starting from the commercially available 4-ethoxyaniline. This pathway leverages the classical Fischer indole synthesis, followed by N-methylation, and finally, a Vilsmeier-Haack formylation.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-Ethoxy-2-methyl-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring.[4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5]

Protocol:

-

Formation of 4-Ethoxyphenylhydrazine: To a cooled solution of 4-ethoxyaniline in aqueous HCl, add a solution of sodium nitrite dropwise to form the diazonium salt. Subsequently, reduce the diazonium salt in situ with a solution of sodium sulfite to yield 4-ethoxyphenylhydrazine.

-

Condensation and Cyclization: React the 4-ethoxyphenylhydrazine with propanal in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, at elevated temperatures. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford 5-ethoxy-2-methyl-1H-indole.[4]

Causality: The choice of propanal as the carbonyl component directly leads to the desired 2-methyl substitution on the indole ring. The ethoxy group on the phenylhydrazine is carried through the reaction to the 5-position of the resulting indole.

Step 2: N-Methylation of 5-Ethoxy-2-methyl-1H-indole

Alkylation of the indole nitrogen is a standard procedure to introduce substituents at the N1 position.

Protocol:

-

Deprotonation: In an inert atmosphere, treat a solution of 5-ethoxy-2-methyl-1H-indole in an aprotic polar solvent like dimethylformamide (DMF) with a strong base such as sodium hydride (NaH) at 0 °C. This deprotonates the indole nitrogen to form the corresponding sodium salt.

-

Alkylation: Add a methylating agent, for example, methyl iodide (CH₃I), to the reaction mixture and allow it to warm to room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield 5-ethoxy-1,2-dimethyl-1H-indole.

Causality: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the indole nitrogen without competing side reactions. DMF is an excellent solvent for this type of reaction as it is polar and aprotic.

Step 3: Vilsmeier-Haack Formylation of 5-Ethoxy-1,2-dimethyl-1H-indole

The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[7] It introduces a formyl group (-CHO) with high regioselectivity at the electron-rich C3 position.[8]

Caption: Mechanism of the Vilsmeier-Haack Reaction on the indole substrate.

Protocol:

-

Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool phosphorus oxychloride (POCl₃) and add N,N-dimethylformamide (DMF) dropwise at 0 °C. This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium salt.[8][9]

-

Formylation: To this pre-formed reagent, add a solution of 5-ethoxy-1,2-dimethyl-1H-indole in DMF. The reaction mixture is then typically stirred at room temperature or gently heated to ensure complete reaction.

-

Hydrolysis: The reaction is quenched by pouring it onto ice, followed by basification (e.g., with NaOH solution). This hydrolyzes the intermediate iminium salt to the desired aldehyde. The product, this compound, can then be isolated by filtration or extraction.

Causality: The indole ring is an electron-rich heterocycle, with the highest electron density at the C3 position. This inherent reactivity directs the electrophilic Vilsmeier reagent to attack this position preferentially, leading to the selective formation of the 3-carbaldehyde derivative.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| Appearance | Likely a solid at room temperature (e.g., off-white to pale yellow) |

| Melting Point | Estimated in the range of 100-150 °C |

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

The predicted ¹H NMR spectrum will show characteristic signals for all the protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H |

| Aromatic (C4-H) | ~ 8.1 | Singlet (s) | 1H |

| Aromatic (C6-H) | ~ 6.9 | Doublet (d) | 1H |

| Aromatic (C7-H) | ~ 7.2 | Doublet (d) | 1H |

| Ethoxy (-OCH₂CH₃) | ~ 4.1 | Quartet (q) | 2H |

| N-Methyl (-NCH₃) | ~ 3.8 | Singlet (s) | 3H |

| C2-Methyl (-CH₃) | ~ 2.6 | Singlet (s) | 3H |

| Ethoxy (-OCH₂CH₃) | ~ 1.4 | Triplet (t) | 3H |

Justification: The chemical shifts are estimated based on known data for 1-methyl-1H-indole-3-carbaldehyde, 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, and other substituted indoles. The aldehyde proton is expected to be highly deshielded. The aromatic protons will exhibit shifts influenced by the electron-donating ethoxy group.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~ 184 |

| C5 (C-OEt) | ~ 155 |

| C2 (C-CH₃) | ~ 145 |

| C7a | ~ 138 |

| C3a | ~ 125 |

| C4 | ~ 115 |

| C3 (C-CHO) | ~ 118 |

| C7 | ~ 110 |

| C6 | ~ 105 |

| Ethoxy (-OCH₂) | ~ 64 |

| N-Methyl (-NCH₃) | ~ 31 |

| C2-Methyl (-CH₃) | ~ 13 |

| Ethoxy (-CH₃) | ~ 15 |

Justification: These predictions are based on the established ¹³C NMR data for various substituted indole-3-carbaldehydes. The carbonyl carbon of the aldehyde is characteristically found at a very low field.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O stretch (aldehyde) | 1650 - 1680 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2980 |

| C-O stretch (ethoxy) | 1200 - 1250 |

Justification: The most prominent peak will be the strong carbonyl stretch of the aldehyde. The presence of aromatic and aliphatic C-H stretches, as well as the C-O stretch of the ether linkage, will also be evident.[9][10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak.

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 217 |

| [M-1]⁺ (Loss of H from CHO) | 216 |

| [M-29]⁺ (Loss of CHO) | 188 |

| [M-45]⁺ (Loss of OEt) | 172 |

Justification: The fragmentation pattern will likely involve the loss of the formyl group and the ethoxy substituent, which are common fragmentation pathways for such molecules.

Potential Applications and Future Directions

Substituted indole-3-carbaldehydes are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials.

-

Medicinal Chemistry: This molecule can serve as a scaffold for the development of novel therapeutic agents. The aldehyde can be converted into various other functional groups, such as amines, carboxylic acids, and heterocycles, to generate a library of compounds for screening against various biological targets.

-

Materials Science: The indole nucleus possesses interesting electronic properties, and derivatives can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

Further research on this compound would involve the validation of the proposed synthetic route, full experimental characterization of the molecule, and exploration of its reactivity in various chemical transformations to synthesize novel derivatives for biological and materials science applications.

References

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from https://www.rsc.

- Indole-3-carboxaldehyde(487-89-8)IR1. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/spectrumen/487-89-8_IR1.htm

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved from https://www.derpharmachemica.

- Vilsmeier–Haack reaction. (2023, December 2). In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction

- The vilsmeier-haack formylation of 1,2,3-trimethylindole. (1981, October 1). Sciencemadness.org. Retrieved from https://www.sciencemadness.org/sciforum/showdocument.php?docid=513

- IR Spectral Studies of Indole-3-Carboxaldehyde with Copper II Complex. (2015, November). Indian Journal of Science and Technology, 8(32). Retrieved from https://www.researchgate.net/publication/286932450_IR_Spectral_Studies_of_Indole-3-Carboxaldehyde_with_Copper_II_Complex

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from https://www.ijrpb.com/papers/v2-i4/8.pdf

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Retrieved from https://growingscience.com/ac/Vol2/asc_2013_23.pdf

- 1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C13437299&Type=IR-SPEC&Index=1

- Indole-3-Carboxaldehyde. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10256

- Fischer indole synthesis. (n.d.). In Knowledge and References. Taylor & Francis. Retrieved from https://www.tandfonline.com/doi/full/10.1080/17518253.2022.2133446

- (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017, August 6). Egypt.J.Chem., 60(5). Retrieved from https://www.researchgate.net/publication/318928236_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions

- Indole-3-carbaldehyde. (2022, October 16). ChemBK. Retrieved from https://www.chembk.com/en/chem/Indole-3-carboxaldehyde

- Fischer indole synthesis. (2023, November 13). In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Fischer_indole_synthesis

- Indole-3-carboxaldehyde 97 487-89-8. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/129445

- Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (n.d.). ACS Publications. Retrieved from https://pubs.acs.org/doi/10.1021/op960057%2B

- Indole-3-carboxaldehyde | 487-89-8. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9480397.htm

- Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. (2017, August 6). ASIAN JOURNAL OF CHEMISTRY. Retrieved from https://www.researchgate.

- Fischer Indole Synthesis. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC). Retrieved from https://www.tcichemicals.com/JP/en/support-download/brochure/reaction-review/fischer_indole_synthesis_en.pdf

- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm

- Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2017, August 9). Retrieved from https://www.researchgate.net/publication/318985172_Manufacturing_synthesis_of_5-hydroxy-2-methyl-1H-indole

- Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace. Retrieved from https://typeset.io/papers/fischer-indole-synthesis-in-the-absence-of-a-solvent-41x8r3d96l

- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (n.d.). Beilstein Journals. Retrieved from https://www.beilstein-journals.org/bjoc/content/support/2023/42/S1

- Pd(II)-Catalyzed Regioselelctive 2-Alkylation of Indoles via a Norbornene- Mediated C-H Activation: Mechanism and Applications C. (n.d.). AWS. Retrieved from https://s3.amazonaws.com/chem.pitt.edu/wipf/Web/539_SI.pdf

- 5-Ethoxyindole. (n.d.). Chem-Impex. Retrieved from https://www.chemimpex.com/products/5-ethoxyindole

- 5-Methoxy-1H-indole-3-carbaldehyde | CAS#:10601-19-1. (2024, August 21). Chemsrc. Retrieved from https://www.chemsrc.com/en/cas/10601-19-1_1170757.html

- Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction. (2023, November 20). Angew Chem Int Ed Engl, 62(47). Retrieved from https://pubmed.ncbi.nlm.nih.gov/37735622/

- 5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde. (n.d.). Retrieved from https://www.alfa-chemistry.com/cas_34572-28-6.htm

- Indole-3-carbaldehyde. (2023, October 23). In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Indole-3-carbaldehyde

- 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3159580

- 1-methoxy-1H-indole-3-carbaldehyde. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/398554

- 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/cds001885

- Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole. (2006, August 6). Retrieved from https://www.researchgate.

Sources

- 1. Vibrational spectroscopic studies of indolecarboxylic acids and their metal complexes part VIII. 5-methoxyindole-2-carboxylic acid and its Zn(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

Discovery and synthesis of novel ethoxy-indole derivatives

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Ethoxy-Indole Derivatives

Part 1: The Rationale - Targeting a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3][4][5][6][7] Its structural resemblance to tryptophan allows it to interact with a wide array of biological targets, making it a fertile ground for drug discovery.[5][8] From the anti-cancer vinca alkaloids to modern kinase inhibitors, the indole framework is a recurring motif in successful therapeutics.[9][10][11][12]

However, the core scaffold is just the starting point. The true art of drug design lies in its functionalization. The strategic addition of substituents can profoundly alter a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-specific affinity and potency.[2][13] This guide focuses on the ethoxy group, a seemingly simple modification that provides a powerful tool for molecular optimization. The introduction of an ethoxy (-O-CH₂CH₃) moiety can fine-tune lipophilicity, introduce a hydrogen bond acceptor, and block sites of potential metabolism, thereby enhancing the drug-like properties of the parent indole.[14][15][16]

This document serves as a technical guide for researchers and drug development professionals, detailing the synthesis, characterization, and biological evaluation of novel ethoxy-indole derivatives. We will explore both classical and modern synthetic strategies, delve into the nuances of spectroscopic characterization, and outline a workflow for assessing therapeutic potential, with a focus on anticancer applications.

Part 2: Constructing the Core - Synthetic Methodologies

The successful synthesis of a target molecule requires a robust and flexible chemical strategy. For ethoxy-indole derivatives, the chemist's toolbox contains several powerful methods, each with distinct advantages and considerations.

The Classic Approach: Fischer Indole Synthesis

One of the oldest and most reliable methods for forming the indole ring is the Fischer Indole Synthesis, first reported in 1883.[17][18] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an appropriately substituted phenylhydrazine and an aldehyde or ketone.[11][18]

The primary advantage of this method is its directness in constructing the core indole scaffold.[19] However, its causality is rooted in harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.[20] Furthermore, the use of unsymmetrical ketones can lead to mixtures of regioisomers, complicating purification and reducing the yield of the desired product.[20] For instance, the synthesis of an ethoxy-substituted indole via this method would begin with an ethoxy-phenylhydrazine, which is then reacted with a carbonyl compound under strong acid catalysis (e.g., polyphosphoric acid, zinc chloride).[17][18]

The Modern Approach: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers milder and more versatile alternatives, with palladium-catalyzed cross-coupling reactions being paramount. The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of N-aryl indoles and related heterocycles.[21][22] This reaction enables the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, including the indole nitrogen.[21][23]

The expertise behind choosing this method lies in its exceptional functional group tolerance and broad substrate scope, allowing for the late-stage diversification of complex molecules.[22][23] To synthesize an N-aryl ethoxy-indole, one could couple an ethoxy-substituted indole with an aryl bromide in the presence of a palladium catalyst and a suitable phosphine ligand (e.g., tBuXphos).[21][23] This approach avoids the harsh conditions of the Fischer synthesis and provides precise control over the final structure.

Caption: Diagram 1: Comparison of Synthetic Strategies.

Part 3: Structural Validation - The Spectroscopic Toolkit

The synthesis of a novel compound is incomplete without rigorous structural confirmation. A multi-technique spectroscopic approach provides a self-validating system, ensuring the identity and purity of the synthesized ethoxy-indole derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR : Provides information on the chemical environment of hydrogen atoms. For an ethoxy-indole, one would expect to see the characteristic aromatic signals of the indole ring protons, typically between 6.0 and 8.0 ppm.[24] The ethoxy group itself would present a distinct quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a signature pattern confirming its presence.[25]

-

¹³C NMR : Reveals the carbon framework of the molecule. The indole ring carbons have characteristic shifts, and the two carbons of the ethoxy group would appear in the aliphatic region of the spectrum, further validating the structure.[25][26]

-

-

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound with high accuracy, providing definitive confirmation of the molecular formula.[24] High-resolution mass spectrometry (HRMS) can determine the mass to within a few parts per million, leaving no ambiguity. The fragmentation pattern observed in the mass spectrum can also offer structural clues, often showing the loss of the ethyl group or the entire ethoxy moiety.[27][28]

-

Infrared (IR) Spectroscopy : While less definitive than NMR or MS, IR spectroscopy is a quick and simple method to identify the presence of key functional groups. The spectrum of an indole derivative would show characteristic N-H stretching (if unsubstituted on the nitrogen) and C-H aromatic stretching bands. The C-O stretch from the ethoxy group would also be visible.[24]

Part 4: From Molecule to Mechanism - Biological Evaluation

The ultimate goal of synthesizing novel ethoxy-indole derivatives is often the discovery of new therapeutic agents. The indole scaffold is prevalent in anticancer agents, making this a logical starting point for biological evaluation.[4][7][9][14][29] A typical discovery workflow involves a cascade of assays to identify and characterize the biological activity of the newly synthesized compounds.

The initial step is often a broad screen for cytotoxicity against a panel of human cancer cell lines.[9][10][30] The MTT assay is a common colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability.[9] From this assay, a key quantitative measure is derived: the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells and is a primary indicator of potency.[10][30]

Caption: Diagram 2: Biological Screening Cascade.

Part 5: Data-Driven Optimization - Structure-Activity Relationships (SAR)

Once initial biological data is obtained, the process of optimization begins. By systematically modifying the structure of the "hit" compounds and evaluating their corresponding activity, researchers can develop a Structure-Activity Relationship (SAR).[31][32] This analysis provides crucial insights into which parts of the molecule are essential for its biological effect.

For instance, the position of the ethoxy group on the indole ring, or the nature of other substituents, can dramatically impact potency.[33] This data-driven, iterative process of design, synthesis, and testing is the core of modern medicinal chemistry.

Table 1: Representative Cytotoxicity Data for a Series of Ethoxy-Indole Derivatives

| Compound ID | R¹ | R² | HCT116 IC₅₀ (µM)[9] | A549 IC₅₀ (µM)[10] |

| EI-01 | H | 5-OEt | 8.5 | 12.1 |

| EI-02 | H | 6-OEt | 15.2 | 25.8 |

| EI-03 | 4-Cl-Ph | 5-OEt | 1.2 | 2.5 |

| EI-04 | 4-F-Ph | 5-OEt | 1.8 | 3.1 |

| EI-05 | 4-Me-Ph | 5-OEt | 5.6 | 9.7 |

Data is hypothetical but representative of trends observed in the literature.

From the sample data in Table 1, a preliminary SAR can be deduced:

-

Positional Isomerism : The 5-ethoxy derivative (EI-01 ) shows greater potency than the 6-ethoxy isomer (EI-02 ), suggesting the position of this group is critical for target engagement.

-

N-Substitution : Substitution on the indole nitrogen (R¹) with an aryl group significantly enhances potency compared to the unsubstituted analogue (EI-01 vs. EI-03 , EI-04 , EI-05 ).

-

Electronic Effects : An electron-withdrawing group (Cl, F) on the N-phenyl ring (EI-03 , EI-04 ) results in higher potency than an electron-donating group (Me) (EI-05 ), pointing towards a specific electronic requirement in the binding pocket.

Part 6: Field-Proven Methodologies - Experimental Protocols

Trustworthiness in scientific research is built on reproducibility. The following protocols are detailed to be self-validating, providing clear, step-by-step instructions for key experiments.

Protocol 1: Synthesis of a Representative N-Aryl-5-Ethoxy-Indole via Buchwald-Hartwig Amination

This protocol describes the synthesis of a compound analogous to EI-03 from Table 1.

-

Reagent Preparation : To an oven-dried Schlenk tube under an argon atmosphere, add 5-ethoxyindole (1.0 mmol, 1 eq.), 1-bromo-4-chlorobenzene (1.1 mmol, 1.1 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand like tBuXPhos (0.04 mmol, 4 mol%).

-

Solvent and Base Addition : Add anhydrous toluene (5 mL) via syringe. Then, add sodium tert-butoxide (1.4 mmol, 1.4 eq.) to the mixture.

-

Reaction Execution : Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-ethoxyindole) is consumed (typically 12-24 hours).

-

Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove the palladium catalyst. Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(4-chlorophenyl)-5-ethoxyindole.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the procedure for determining the IC₅₀ value of a synthesized compound.

-

Cell Seeding : Seed human cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment : Prepare a stock solution of the test compound (e.g., EI-03 ) in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include wells with medium only (blank) and medium with 0.5% DMSO (vehicle control).

-

Incubation : Incubate the plate for 72 hours under the same conditions.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis : Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Part 7: Conclusion and Future Directions

The ethoxy-indole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. By leveraging modern synthetic methods like palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of these compounds for biological screening. A rigorous approach to structural characterization and a systematic evaluation of biological activity, guided by SAR principles, can pave the way for the identification of potent and selective lead compounds. The methodologies and insights presented in this guide provide a solid framework for professionals in the field to embark on the discovery and development of the next generation of indole-based medicines.

References

-

Czaplicki, M. (2023). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 28(23), 7800. [Link]

-

Yescas-Galicia, D., et al. (2022). Divergent Pd-catalyzed Functionalization of 4-Oxazolin-2-ones and 4-Methylene-2-oxazolidinones and Synthesis of Heterocyclic-Fused Indoles. The Journal of Organic Chemistry. [Link]

-

Bjeldanes, L. F., & Kim, Y. H. (Year not available). Biomedical Importance of Indoles. Nutrients. [Link]

-

Al-Ostath, R., et al. (2023). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 28(19), 6777. [Link]

-

Jinjing Chemical. (2025). What are the spectroscopic analysis methods for 98% Indole? Blog - Jinjing Chemical. [Link]

-

Jasiewicz, B., et al. (2023). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. ResearchGate. [Link]

-

Li, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2159811. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

NMR Spectroscopy Solutions. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

Tuchinda, P., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(45), 30485-30498. [Link]

-

Czajkowska-Szczykowska, D., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7586. [Link]

-

Nargund, S. L., et al. (2023). Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]

-

Brimble, M. A., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 17(39), 8472-8477. [Link]

-

Hibino, S. (2016). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Traditional Medicines, 33(2), 55-68. [Link]

-

Unknown Author. (Year not available). Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and thieno[3,4‐b]indole 31 derivatives. ResearchGate. [Link]

-

Al-Hussain, S. A., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega. [Link]

-

Fadhil Pratama, M. R., et al. (2023). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 14(3), 396-418. [Link]

-

Wikipedia. (Year not available). Fischer indole synthesis. Wikipedia. [Link]

-

Nargund, S. L., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(8), 1435-1476. [Link]

-

Nargund, S. L., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. [Link]

-

Liu, X., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 499. [Link]

-

Essadek, A., et al. (2015). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 5, 127-134. [Link]

-

Gribble, G. W., & Barden, T. C. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 435-444. [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. [Link]

-

Medda, F., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(11), 4500-4517. [Link]

-

Gogoi, D., & Gogoi, P. (Year not available). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organocatalysis, 7(2), 118-136. [Link]

-

Li, M., et al. (2015). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Molecules, 20(9), 16496-16508. [Link]

-

Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

-

Nargund, S. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate. [Link]

-

Schell, S. A., et al. (2002). Structure−Activity Relationship Studies of a Series of 4-(Aminoethoxy)indole and 4-(Aminoethoxy)indolone Derivatives Based on the Newly Discovered 3-Hydroxyphenoxyethylamine D2 Template. Journal of Medicinal Chemistry, 45(17), 3776-3787. [Link]

-

Al-Omaim, W. S., et al. (2023). The structure-activity relationship (SAR) of the novel indole derivatives (3a-7) exhibited several common features. ResearchGate. [Link]

-

Al-Mulla, A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(48), 30124-30143. [Link]

-

Cha, H., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

-

Al-Mulla, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(13), 6980. [Link]

-

Kim, S. H. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5483. [Link]

-

Wang, Y., et al. (2022). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 10, 888762. [Link]

-

Sharma, V., & Kumar, P. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 26(11), 3247. [Link]

-

Ghorab, M. M., et al. (2015). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. ResearchGate. [Link]

-

Rinaudo, G., et al. (2026). A novel synthesis of N-hydroxy-3-aroylindoles. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

-

Pereira, S., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Pharmaceuticals, 17(7), 903. [Link]

-

Arshad, M., et al. (2022). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Current Organic Synthesis, 19(5), 450-466. [Link]

-

Di Mola, A., et al. (Year not available). Supporting Information Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. ScienceOpen. [Link]

-

Da Settimo, F., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 25(23), 5676. [Link]

-

Chen, Y., et al. (2022). Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Frontiers in Immunology, 13, 924874. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 12. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]